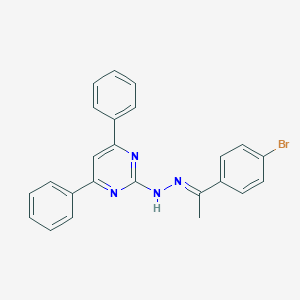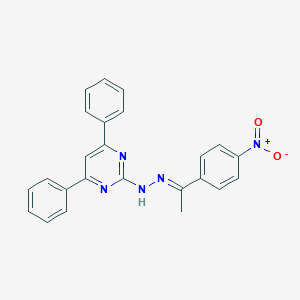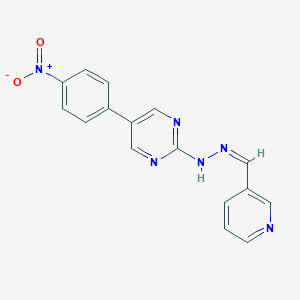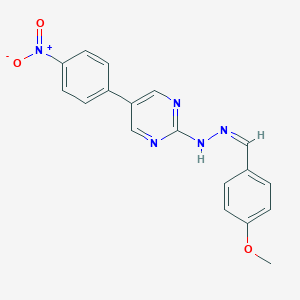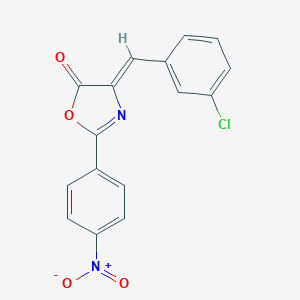![molecular formula C13H9N3O5 B274301 (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274301.png)
(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, it is believed to function as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, leading to the formation of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to exhibit antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one in lab experiments is its versatility. It can be used in various fields of research, including organic electronics and cancer therapy. However, one of the limitations of using this chemical compound is its toxicity, which can pose a risk to researchers.
Orientations Futures
There are several future directions for the research on (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one. One of the primary areas of research is in the development of new organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this chemical compound and its potential applications in cancer therapy. Finally, research is needed to develop safer and more efficient methods for synthesizing this chemical compound.
Méthodes De Synthèse
The synthesis of (6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one can be achieved through a multi-step process. The first step involves the condensation of 4-nitroaniline and cyclohexane-1,3-dione in the presence of a catalyst. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The final product is obtained through the addition of sodium hydroxide to the reaction mixture, which leads to the formation of this compound.
Applications De Recherche Scientifique
(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this chemical compound is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
Formule moléculaire |
C13H9N3O5 |
|---|---|
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
(6E)-2-nitro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H9N3O5/c17-13-9(2-1-3-12(13)16(20)21)8-14-10-4-6-11(7-5-10)15(18)19/h1-8,14H/b9-8+ |
Clé InChI |
FEGIWGBRTFQNFJ-CMDGGOBGSA-N |
SMILES isomérique |
C1=C/C(=C\NC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C(=C1)[N+](=O)[O-] |
SMILES |
C1=CC(=CNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=C1)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)



![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
